Cas no 2379321-36-3 (5-(4-Bromo-3-methoxyphenyl)oxazole)
5-(4-Bromo-3-methoxyphenyl)oxazole Chemical and Physical Properties
Names and Identifiers
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- 5-(4-bromo-3-methoxyphenyl)oxazole
- 5-(4-Bromo-3-methoxyphenyl)oxazole
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- MDL: MFCD32631927
- Inchi: 1S/C10H8BrNO2/c1-13-9-4-7(2-3-8(9)11)10-5-12-6-14-10/h2-6H,1H3
- InChI Key: RFTGURDHSKMQQG-UHFFFAOYSA-N
- SMILES: BrC1C=CC(C2=CN=CO2)=CC=1OC
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 191
- XLogP3: 2.7
- Topological Polar Surface Area: 35.3
5-(4-Bromo-3-methoxyphenyl)oxazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB559820-250 mg |
5-(4-bromo-3-methoxyphenyl)oxazole; . |
2379321-36-3 | 250MG |
€255.10 | 2023-04-13 | ||
| abcr | AB559820-500 mg |
5-(4-bromo-3-methoxyphenyl)oxazole; . |
2379321-36-3 | 500MG |
€415.70 | 2023-04-13 | ||
| abcr | AB559820-1 g |
5-(4-bromo-3-methoxyphenyl)oxazole; . |
2379321-36-3 | 1g |
€562.00 | 2023-04-13 | ||
| abcr | AB559820-250mg |
5-(4-bromo-3-methoxyphenyl)oxazole; . |
2379321-36-3 | 250mg |
€260.30 | 2025-02-15 | ||
| abcr | AB559820-500mg |
5-(4-bromo-3-methoxyphenyl)oxazole; . |
2379321-36-3 | 500mg |
€415.70 | 2023-08-31 | ||
| abcr | AB559820-1g |
5-(4-bromo-3-methoxyphenyl)oxazole; . |
2379321-36-3 | 1g |
€469.10 | 2025-02-15 | ||
| abcr | AB559820-5g |
5-(4-bromo-3-methoxyphenyl)oxazole; . |
2379321-36-3 | 5g |
€1537.50 | 2025-02-15 | ||
| Aaron | AR021QMA-250mg |
5-(4-bromo-3-methoxyphenyl)oxazole |
2379321-36-3 | 95% | 250mg |
$500.00 | 2025-02-12 | |
| Aaron | AR021QMA-1g |
5-(4-bromo-3-methoxyphenyl)oxazole |
2379321-36-3 | 95% | 1g |
$800.00 | 2025-02-12 |
5-(4-Bromo-3-methoxyphenyl)oxazole Suppliers
5-(4-Bromo-3-methoxyphenyl)oxazole Related Literature
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
Additional information on 5-(4-Bromo-3-methoxyphenyl)oxazole
Comprehensive Analysis of 5-(4-Bromo-3-methoxyphenyl)oxazole (CAS No. 2379321-36-3): Properties, Applications, and Research Insights
The compound 5-(4-Bromo-3-methoxyphenyl)oxazole (CAS No. 2379321-36-3) is a specialized organic molecule featuring a unique oxazole core linked to a substituted phenyl ring. This structure combines a bromine atom at the 4-position and a methoxy group at the 3-position, making it a versatile intermediate in pharmaceutical and material science research. Its molecular formula, C10H8BrNO2, highlights its potential for diverse chemical modifications, attracting interest in drug discovery and optoelectronic applications.
Recent trends in heterocyclic chemistry have amplified the demand for 5-(4-Bromo-3-methoxyphenyl)oxazole, particularly in the synthesis of kinase inhibitors and fluorescent probes. Researchers are exploring its utility in covalent organic frameworks (COFs) due to its rigid aromatic system, which enhances thermal stability and π-π stacking interactions. Additionally, its bromo substituent offers a handle for cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira couplings, pivotal in constructing complex molecular architectures.
From a synthetic perspective, CAS No. 2379321-36-3 is often prepared via cyclization reactions of pre-functionalized precursors. A common route involves the condensation of 4-bromo-3-methoxybenzaldehyde with TosMIC (toluenesulfonylmethyl isocyanide) under basic conditions, yielding the oxazole ring with high regioselectivity. This method aligns with green chemistry principles, as newer protocols employ catalytic systems to minimize waste. Analytical techniques like HPLC and NMR are critical for purity assessment, given its role in high-value applications.
The compound’s photophysical properties are another area of intense study. Its conjugated system exhibits moderate fluorescence, making it a candidate for OLEDs or bioimaging agents. Computational studies (e.g., DFT calculations) predict tunable emission wavelengths via structural tweaks, addressing the growing need for sustainable luminescent materials. Such features resonate with industries focusing on energy-efficient displays and sensors.
In pharmaceutical contexts, 5-(4-Bromo-3-methoxyphenyl)oxazole serves as a scaffold for anticancer and anti-inflammatory agents. Its ability to mimic bioactive motifs (e.g., ATP-binding sites) has spurred collaborations between academia and biotech firms. Notably, derivatives of this compound are being screened for neuroprotective effects, coinciding with rising global attention on neurodegenerative diseases like Alzheimer’s.
Regulatory and safety profiles of CAS No. 2379321-36-3 emphasize non-hazardous handling under standard lab conditions. However, its bromine content warrants careful disposal to avoid environmental accumulation. Suppliers often provide MSDS documentation, ensuring compliance with REACH and OSHA guidelines—a priority for ESG-conscious manufacturers.
Market-wise, the compound’s niche status translates to limited commercial availability, with prices reflecting custom synthesis scales. Yet, its inclusion in structure-activity relationship (SAR) studies underscores long-term relevance. For buyers, verifying supplier certifications (e.g., ISO 9001) is essential to guarantee batch consistency, especially for high-throughput screening campaigns.
Future directions may explore 5-(4-Bromo-3-methoxyphenyl)oxazole in catalysis or metal-organic frameworks (MOFs), leveraging its halogenated aryl group for coordination chemistry. As AI-driven drug design accelerates, this compound’s data-rich profile could feed predictive models, aligning with the digital transformation of R&D.
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